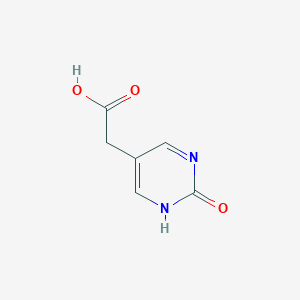
2-(2-Oxo-1,2-dihydropyrimidin-5-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Oxo-1,2-dihydropyrimidin-5-yl)acetic acid is a heterocyclic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their significant biological activities and have been widely utilized in pharmaceutical applications . The structure of this compound includes a pyrimidine ring fused with an acetic acid moiety, making it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
This reaction involves the condensation of β-ketoesters, aldehydes, and urea under acidic conditions . For example, a typical synthesis might involve the reaction of ethyl acetoacetate, benzaldehyde, and urea in the presence of a catalyst such as hydrochloric acid or a Lewis acid like zinc chloride.
Industrial Production Methods
In industrial settings, the synthesis of dihydropyrimidinones, including 2-(2-Oxo-1,2-dihydropyrimidin-5-yl)acetic acid, can be optimized using solvent-free conditions and reusable catalysts. For instance, the use of Montmorillonite-KSF as a catalyst has been reported to provide high yields and short reaction times . This method is not only efficient but also environmentally friendly, aligning with green chemistry principles.
化学反応の分析
Types of Reactions
2-(2-Oxo-1,2-dihydropyrimidin-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to the formation of various substituted pyrimidinones.
科学的研究の応用
2-(2-Oxo-1,2-dihydropyrimidin-5-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including cancer treatment and antimicrobial therapies.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals, contributing to the synthesis of drugs and plant protection agents.
作用機序
The mechanism of action of 2-(2-Oxo-1,2-dihydropyrimidin-5-yl)acetic acid involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its antitumor activity may be attributed to the inhibition of enzymes involved in cell proliferation, while its antibacterial activity could result from the disruption of bacterial cell wall synthesis .
類似化合物との比較
Similar Compounds
Similar compounds to 2-(2-Oxo-1,2-dihydropyrimidin-5-yl)acetic acid include other dihydropyrimidinones such as:
- 2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl ureido derivatives
- 5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl-acetic acid derivatives
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which allows for unique interactions with biological targets. Its combination of a pyrimidine ring with an acetic acid moiety provides distinct chemical properties that can be exploited in various applications, making it a valuable compound in both research and industry.
特性
分子式 |
C6H6N2O3 |
|---|---|
分子量 |
154.12 g/mol |
IUPAC名 |
2-(2-oxo-1H-pyrimidin-5-yl)acetic acid |
InChI |
InChI=1S/C6H6N2O3/c9-5(10)1-4-2-7-6(11)8-3-4/h2-3H,1H2,(H,9,10)(H,7,8,11) |
InChIキー |
FVGPOMMNQJCPPO-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=O)N1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



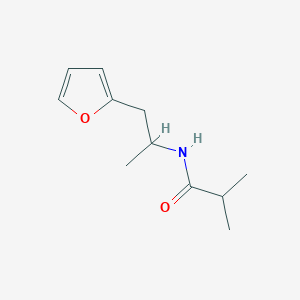


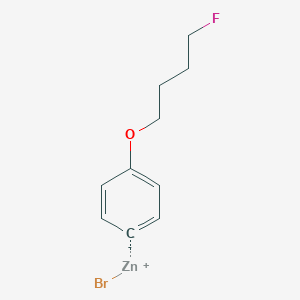

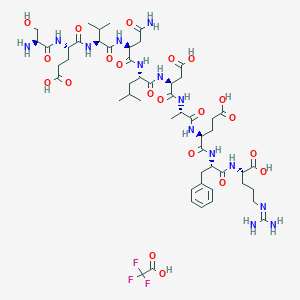

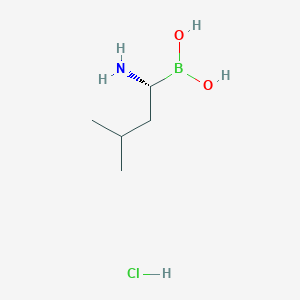
![2-[(3,7,12-Trihydroxy-24-oxocholan-24-yl)amino]ethanesulfonate sodium salt](/img/structure/B14888015.png)
![6'-Chlorospiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14888027.png)
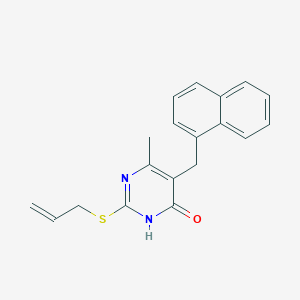
![4-Chloro-6-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(1H)-one](/img/structure/B14888036.png)
![3-[(Diethylamino)methyl]phenylZinc bromide](/img/structure/B14888037.png)
